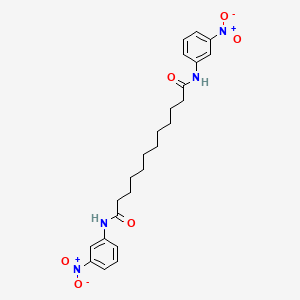

N,N'-bis(3-nitrophenyl)dodecanediamide

Description

N,N'-bis(3-nitrophenyl)dodecanediamide is a diamide derivative featuring a dodecanediamide backbone (12-carbon chain) with two 3-nitrophenyl groups attached to the terminal nitrogen atoms.

Properties

Molecular Formula |

C24H30N4O6 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

N,N'-bis(3-nitrophenyl)dodecanediamide |

InChI |

InChI=1S/C24H30N4O6/c29-23(25-19-11-9-13-21(17-19)27(31)32)15-7-5-3-1-2-4-6-8-16-24(30)26-20-12-10-14-22(18-20)28(33)34/h9-14,17-18H,1-8,15-16H2,(H,25,29)(H,26,30) |

InChI Key |

BLENWKAYUTUOLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-nitrophenyl)dodecanediamide typically involves the reaction of dodecanedioic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N,N’-bis(3-nitrophenyl)dodecanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-nitrophenyl)dodecanediamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield dodecanedioic acid and 3-nitroaniline.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 3-aminoaniline derivatives.

Substitution: Various substituted nitrophenyl derivatives.

Hydrolysis: Dodecanedioic acid and 3-nitroaniline.

Scientific Research Applications

N,N’-bis(3-nitrophenyl)dodecanediamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N,N’-bis(3-nitrophenyl)dodecanediamide involves its interaction with molecular targets such as proteins and enzymes. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The amide bonds provide structural stability, allowing the compound to form stable complexes with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations: Nitro vs. Methoxy Groups

Compound : N,N'-bis(2-methoxyphenyl)dodecanediamide

- Key Difference : Methoxy groups at the 2-position on phenyl rings instead of nitro groups at the 3-position.

- Impact: Electron Effects: Methoxy groups are electron-donating (+M effect), enhancing electron density on the phenyl ring, whereas nitro groups are electron-withdrawing (-M effect). This alters electronic interactions in reactions or polymer matrices. Applications: Methoxy derivatives are often used in pharmaceuticals or agrochemicals, while nitro-substituted compounds are more common in high-performance polymers or explosives .

Backbone Chain Length: Dodecanediamide vs. Butanediamide

- Key Difference : Butanediamide (4-carbon chain) vs. dodecanediamide (12-carbon chain).

- Lipophilicity: The longer dodecanediamide chain increases lipophilicity, enhancing membrane permeability in biological systems or compatibility with hydrophobic polymer matrices. Synthesis: Longer chains may require specialized coupling agents or reaction conditions to avoid side reactions .

Functional Group Variations: Amide vs. Imine

Compound : (1E,1'E)-N,N'-(methylenebis(4,1-phenylene))bis(1-(3-nitrophenyl)methanimine

- Key Difference : Imine (-C=N-) linkages instead of amide (-CONH-) groups.

- Impact :

- Stability : Imines are less hydrolytically stable than amides, making the diamide derivative more suitable for aqueous environments.

- Reactivity : Imines participate in dynamic covalent chemistry, enabling applications in self-healing materials, whereas amides are more inert and thermally stable.

- Synthesis : Imine formation typically involves condensation of aldehydes and amines, while amides require carbodiimide coupling or acid chloride reactions .

Positional Isomerism of Nitro Groups

Compound: Propanamide, N-[2-(ethylamino)-5-nitrophenyl]- (CAS: 88374-35-0)

- Key Difference : Nitro group at the 5-position on the phenyl ring vs. 3-position.

- Impact: Electronic Effects: The para-nitro group (relative to the ethylamino substituent) creates a distinct electronic environment, altering resonance and charge distribution. Biological Activity: Positional isomerism can significantly affect pharmacological properties, such as binding affinity to target proteins. Synthetic Routes: Regioselective nitration or protection/deprotection strategies are required to achieve specific substitution patterns .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Backbone | Substituents | Functional Group | Key Properties/Applications | Reference ID |

|---|---|---|---|---|---|

| N,N'-bis(3-nitrophenyl)dodecanediamide | Dodecanediamide | 3-nitro phenyl | Amide | Polymer intermediates, high thermal stability | [6], [10] |

| N,N'-bis(2-methoxyphenyl)dodecanediamide | Dodecanediamide | 2-methoxy phenyl | Amide | Pharmaceuticals, agrochemicals | [5] |

| Butanediamide, N,N'-bis(3-nitrophenyl) | Butanediamide | 3-nitro phenyl | Amide | Crystalline materials, rigid structures | [10] |

| (1E,1'E)-N,N'-(methylenebis...)methanimine | Methylene | 3-nitro phenyl | Imine | Dynamic covalent materials, sensors | [6] |

| N-(3-Nitrophenyl)acetamide | Acetamide | 3-nitro phenyl | Amide | Monomer for dyes, intermediates | [9] |

Research Findings and Trends

- Thermal Stability : Nitro-substituted diamides (e.g., this compound) exhibit superior thermal stability compared to methoxy analogs, making them suitable for high-temperature polymer applications .

- Solubility Trends : Longer alkyl backbones (e.g., dodecanediamide) reduce water solubility but enhance compatibility with organic solvents and polymers .

- Synthetic Challenges : Regioselective nitration and avoiding over-functionalization are critical in synthesizing nitro-substituted diamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.